

Cyclopropylmethanol: A Technical Guide to Commercial Availability, Purity, and Analysis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopropylmethanol (CAS No: 2516-33-8), also known as cyclopropanemethanol or cyclopropylcarbinol, is a pivotal building block in modern organic synthesis. Its unique strained three-membered ring imparts distinct chemical properties that are highly valued in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its commercial availability, typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability

Cyclopropylmethanol is readily available from a range of chemical suppliers, from laboratory-scale quantities to bulk industrial volumes. Production capacities can reach up to several metric tons per month, ensuring a stable supply for large-scale manufacturing.



Supplier/Manufactu rer	Available Quantities	Purity Specification	Notes
Sigma-Aldrich	25 mL, 250 mL, 1 L	≥99.5%	Research and development quantities.
TCI Chemicals	5 mL, 25 g, 500 g	>98.0% (GC)	Laboratory-scale supplier.[1]
lifechem pharma	25 KG, 50 KG	Min 99.0% (GC)	Production capacity of 2 MT per month.[2]
Shiva Pharmachem Ltd.	Bulk	Pharma Grade	Leading manufacturer in India.[3]
SynQuest Laboratories	25 g, 100 g	98%	
IndiaMART Supplier	1 Kg, 5kg, 10kg, 100kg	99.72% (GC)	Sourced from various Indian manufacturers.
LookChem	Various	99% min	Platform with multiple suppliers.

Purity and Impurity Profile

The purity of commercially available **cyclopropylmethanol** is typically high, often exceeding 99%, as determined by gas chromatography (GC). The primary impurities are often related to the synthetic route employed.



Purity Level	Analytical Method	Common Potential Impurities
>98% - 99.72%	Gas Chromatography (GC)	* n-Butanol: A common byproduct in the synthesis involving the hydrogenation of cyclopropanecarboxaldehyde, arising from the ring-opening of the cyclopropyl group.[5] * Unreacted Starting Materials: Residual cyclopropanecarboxaldehyde or cyclopropanecarboxylic acid esters. * Solvent Residues: Traces of solvents used in the synthesis and purification steps (e.g., methanol, cyclohexane, tetrahydrofuran). [5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **cyclopropylmethanol** are crucial for its effective use in research and development.

Synthesis of Cyclopropylmethanol

Two prevalent methods for the synthesis of **cyclopropylmethanol** are the hydrogenation of cyclopropanecarboxaldehyde and the reduction of cyclopropanecarboxylic acid esters.

1. Hydrogenation of Cyclopropanecarboxaldehyde

This method involves the catalytic hydrogenation of cyclopropanecarboxaldehyde to yield **cyclopropylmethanol**. A key challenge is minimizing the formation of the ring-opened byproduct, n-butanol.

Reaction:



- Cyclopropanecarboxaldehyde + H2 --(Catalyst)--> Cyclopropylmethanol
- Materials:
 - Cyclopropanecarboxaldehyde (e.g., 90-95% purity, may contain crotonaldehyde as an impurity)
 - · Raney Nickel or Raney Cobalt catalyst
 - Solvent (optional, e.g., cyclohexane, tetrahydrofuran)
 - Hydrogen gas
- Procedure:[5]
 - A pressure vessel (e.g., a Parr hydrogenation apparatus) is charged with the Raney Nickel or Raney Cobalt catalyst.
 - If a solvent is used, the catalyst is washed with the solvent (e.g., three times with cyclohexane).
 - Cyclopropanecarboxaldehyde is added to the vessel.
 - The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 4.5 - 5.0 bar.
 - The reaction mixture is agitated at a controlled temperature, typically between 25-50°C.
 - Hydrogen uptake is monitored. The reaction is considered complete when hydrogen consumption ceases (typically after 16-20 hours).
 - The vessel is depressurized, and the catalyst is removed by filtration.
 - The resulting crude cyclopropylmethanol is then purified by distillation.
- 2. Reduction of Methyl Cyclopropanecarboxylate

This route involves the reduction of a cyclopropyl ester, such as methyl cyclopropanecarboxylate, using a reducing agent like sodium borohydride, often in the



presence of a Lewis acid.

- Reaction:
 - Methyl Cyclopropanecarboxylate + NaBH₄ --(Lewis Acid, Solvent)-->
 Cyclopropylmethanol
- Materials:[6]
 - Methyl cyclopropanecarboxylate (1 mol)
 - Sodium borohydride (1.5 mol)
 - Methanol (500 mL)
 - Lewis Acid (e.g., Aluminum chloride (0.5 mol) or Lithium chloride (1 mol))
 - Saturated aqueous ammonium chloride solution (for quenching)
- Procedure:[6]
 - In a three-neck flask, methyl cyclopropanecarboxylate and sodium borohydride are suspended in methanol.
 - The mixture is cooled to 0-2°C in an ice bath.
 - The Lewis acid (e.g., aluminum chloride) is added portion-wise, maintaining the low temperature.
 - The reaction is stirred overnight, allowing it to slowly warm to room temperature.
 - The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
 - The resulting mixture is filtered to remove solids.
 - The filtrate is concentrated under reduced pressure to remove methanol.
 - The crude product is then purified by fractional distillation.



Purification by Fractional Distillation

Fractional distillation is the standard method for purifying **cyclopropylmethanol** to a high degree, effectively separating it from lower and higher boiling point impurities.

- · Apparatus:
 - Round-bottom flask
 - Fractionating column (e.g., Vigreux or packed column)
 - Distillation head, condenser, and receiving flasks
 - Heating mantle and magnetic stirrer/boiling chips
 - Thermometer
- Procedure:[7][8]
 - The crude **cyclopropylmethanol** is placed in the round-bottom flask, which should not be more than two-thirds full. Boiling chips or a stir bar are added.
 - The fractional distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head.
 - The flask is gently heated. An initial fraction, containing low-boiling impurities and any residual solvent, will distill first.
 - The temperature is carefully monitored. As the vapor of pure cyclopropylmethanol reaches the distillation head, the temperature should stabilize at its boiling point (approximately 123-124°C at atmospheric pressure).
 - The fraction that distills at a constant temperature is collected in a clean receiving flask.
 This is the purified cyclopropylmethanol.
 - Heating is discontinued before the distillation flask runs dry.
 - The purity of the collected fraction should be confirmed by GC analysis.



Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **cyclopropylmethanol** and identifying any impurities.

- Instrumentation:
 - Gas chromatograph coupled to a mass spectrometer.
 - Capillary column: A polar column, such as a wax-type column (e.g., ZB-WAXplus or similar), is suitable for analyzing alcohols. A common dimension is 30-60 m length x 0.25 mm internal diameter x 0.25 μm film thickness.[9]
- Sample Preparation:
 - Dilute the cyclopropylmethanol sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to an appropriate concentration (e.g., ~10 μg/mL).
- GC-MS Method Parameters (Example):[9]
 - Injector Temperature: 250°C
 - Injection Mode: Split (e.g., 50:1 split ratio)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 50°C, hold for 5-20 minutes (a longer hold can help separate volatile impurities).
 - Ramp: Increase temperature at 10°C/min to 240-250°C.
 - Final hold: Hold at the final temperature for 5-10 minutes to elute any less volatile compounds.
 - MS Parameters:



■ Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Ionization (EI) at 70 eV.

■ Scan Range: m/z 30-300.

Data Analysis:

- The purity is determined by the area percentage of the cyclopropylmethanol peak in the total ion chromatogram.
- Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards.

Visualizations

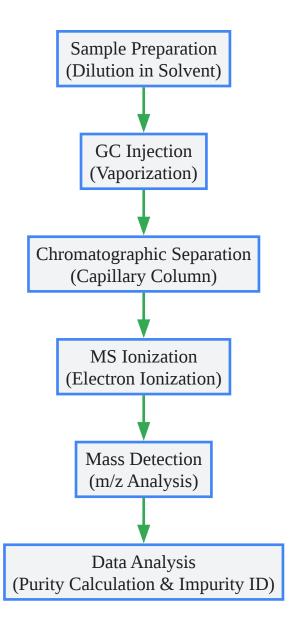
The following diagrams illustrate the workflows for the synthesis, purification, and analysis of **cyclopropylmethanol**.



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Caption: General workflow for the synthesis and purification of **cyclopropylmethanol**.





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Caption: Workflow for the GC-MS analysis of cyclopropylmethanol purity.

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